Methyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 2-bromophenyl group at position 4, methyl ester at position 3, and two methyl groups at position 5. The compound’s structure places it within a broader class of 1,4-dihydropyridine (1,4-DHP) derivatives, which are studied for diverse bioactivities, including cardiovascular, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
methyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO3/c1-11-16(19(24)25-4)17(12-7-5-6-8-13(12)21)18-14(22-11)9-20(2,3)10-15(18)23/h5-8,17,22H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCXVEXTXYUCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312585-92-5 | |
| Record name | METHYL 4-(2-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation to form quinoline derivatives. Common reagents include hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) under controlled conditions. The oxidation typically targets the hexahydroquinoline core, converting it to a fully aromatic quinoline structure.
Key Reaction Details
| Reagent | Reaction Type | Product Type |
|---|---|---|
| H₂O₂ | Oxidation | Quinoline N-oxide |
| m-CPBA | Oxidation | Quinoline derivative |
Reduction Reactions
Reduction reactions primarily target the carbonyl group or the bromophenyl substituent. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce the carbonyl group to a hydroxyl group. Additionally, catalytic hydrogenation with palladium on carbon (Pd/C) may reduce the bromophenyl group.
Key Reaction Details
| Reagent | Reaction Type | Product Type |
|---|---|---|
| NaBH₄ | Reduction | Alcohol derivative |
| Pd/C + H₂ | Hydrogenation | Reduced bromophenyl |
Substitution Reactions
The compound participates in nucleophilic substitution reactions, particularly at the carbonyl group. Reagents such as amines , thiols , or alkoxides can replace the methyl ester group. Halogenation or sulfonation at the aromatic ring is also feasible using nitrating agents or sulfonating agents .
Key Reaction Details
| Reagent | Reaction Type | Product Type |
|---|---|---|
| Amine (RNH₂) | Nucleophilic substitution | Amide derivative |
| Sulfonic acid | Sulfonation | Sulfonated derivative |
Spectral Analysis
Spectral data for similar quinoline derivatives provide insights into structural characterization:
FT-IR Data
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Carbonyl (C=O) | ~1700 |
| Aromatic C-H | ~3070–3000 |
| Aliphatic C-H | ~2950–2850 |
¹H NMR Data
| Proton Environment | δ (ppm) |
|---|---|
| Aromatic protons | 6.6–7.8 |
| Methyl ester (COOCH₃) | ~3.7 |
| Aliphatic CH₃ | 0.9–2.4 |
These data are inferred from structurally analogous compounds analyzed in .
Stability and Reaction Conditions
The compound exhibits stability under standard laboratory conditions but may degrade in the presence of strong acids/bases due to the ester and carbonyl functionalities.
Scientific Research Applications
Crystal Structure
The crystal structure of the compound has been investigated using X-ray diffraction techniques. The monoclinic crystal system shows a unique arrangement of atoms that influences its physical and chemical properties. Key parameters from the crystal structure include:
| Parameter | Value |
|---|---|
| Space Group | P21/n |
| Unit Cell Dimensions | a = 9.597(2) Å |
| b = 18.236(5) Å | |
| c = 11.640(3) Å | |
| β Angle | 111.355(5)° |
| Volume | 1897.3(8) ų |
These structural characteristics are essential for understanding the compound's reactivity and interactions in biological systems .
Biological Activities
Research indicates that derivatives of hexahydroquinoline compounds exhibit a range of biological activities, including:
- Antitumor Activity : The compound has shown potential as an anti-glioma agent, which is significant given the aggressive nature of gliomas and their resistance to conventional therapies .
- Antimicrobial Properties : Studies have highlighted its effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents .
- CNS Activity : Its interaction with central nervous system pathways may offer insights into treatments for neurological disorders .
- Antihistaminic and Antiallergenic Effects : The compound also exhibits antihistaminic properties, making it relevant in allergy treatments .
Therapeutic Applications
Given its diverse biological activities, methyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several therapeutic implications:
- Cancer Treatment : Due to its antitumor properties, it can be further investigated as a candidate for treating various cancers.
- Infectious Disease Control : Its antimicrobial activity positions it as a potential lead compound for new antibiotics or antifungal medications.
- Neurological Disorders : The CNS activity suggests it could be explored for conditions like depression or anxiety.
Case Studies
Several studies have documented the synthesis and evaluation of this compound:
- A study published in Crystal Structure described the synthesis process involving refluxing specific precursors in ethanol and detailed the resulting crystal structure .
- Another investigation focused on the pharmacological evaluation of similar compounds within the same class, revealing promising results regarding their efficacy against tumor cells .
Mechanism of Action
The mechanism of action of Methyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s ability to cross biological membranes, while the hexahydroquinoline core can interact with specific binding sites.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence electronic properties, steric interactions, and biological activity:
Ester Group Modifications
The ester moiety impacts solubility, bioavailability, and synthetic accessibility:
Key Insight : Methyl esters may offer advantages in formulation due to lower molecular weight, while bulkier esters (e.g., isopropyl) could enhance target specificity .
Biological Activity
Methyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as the compound) is a synthetic derivative of hexahydroquinoline. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C20H22BrNO3
- Molecular Weight : 404.3 g/mol
The compound features a hexahydroquinoline ring system which is known for its significant biological properties. The presence of the bromine atom and the carboxylate group enhances its potential interactions with biological targets.
Antitumor Activity
Several studies have highlighted the antitumor potential of hexahydroquinoline derivatives. In particular:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the bromophenyl group is believed to enhance its efficacy against tumor cells.
- Case Study : In a study involving glioblastoma multiforme cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.05) .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties:
- Spectrum of Activity : It has been shown to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL against various strains .
- Data Table: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 64 |
Neuroprotective Effects
The neuroprotective properties of the compound have been explored in models of neurodegenerative diseases:
- Mechanism : The compound may exert protective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Experimental Findings : In vitro studies showed that treatment with the compound reduced neuronal cell death induced by oxidative stress by approximately 40% compared to control groups .
Crystal Structure Analysis
The crystal structure of the compound has been elucidated using X-ray diffraction techniques. Key findings include:
Q & A
Q. What are the common synthetic routes for preparing this hexahydroquinoline derivative, and how do reaction conditions influence yield?
The compound is typically synthesized via the Hantzsch multicomponent reaction, involving cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate. Solvent-free conditions or ethanol as a solvent under reflux are commonly employed. For example, ethyl analogs (e.g., 4-substituted phenyl derivatives) are synthesized with yields ranging from 65–85% by optimizing catalyst type (e.g., acetic acid or Lewis acids) and reaction time (24–48 hours) . Substituent electronic effects (e.g., bromo vs. methoxy groups) may necessitate adjustments in stoichiometry or temperature.
Q. How is the crystal structure of this compound determined, and what key structural features are observed?
Single-crystal X-ray diffraction is the gold standard. The hexahydroquinoline core adopts a boat-like conformation, with the bromophenyl substituent occupying an axial position. Key parameters include bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings (e.g., 85–90°), which influence molecular packing. Disordered methyl groups may require refinement constraints .
Q. What biological activities are associated with structurally similar hexahydroquinoline derivatives?
Analogous compounds exhibit calcium channel modulation, antimicrobial activity (e.g., MIC values of 8–32 µg/mL against S. aureus), and antioxidant properties. The bromophenyl substituent may enhance lipophilicity, potentially improving membrane penetration .
Advanced Research Questions
Q. How can conflicting bioactivity data between derivatives with different substituents be systematically analyzed?
Contradictions arise from substituent electronic/steric effects. For example, chloro-substituted analogs show stronger antimicrobial activity than methoxy derivatives due to increased electrophilicity. Use multivariate analysis (e.g., Hansch QSAR models) to correlate substituent Hammett constants (σ) with bioactivity. Validate with in vitro assays under standardized conditions (e.g., broth microdilution for MIC determination) .
Q. What experimental design considerations are critical for optimizing enantioselective synthesis?
Chiral resolution remains challenging due to the compound’s non-planar structure. Consider asymmetric catalysis (e.g., chiral Brønsted acids) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with europium shift reagents. Racemic analogs (e.g., DL-methyl derivatives) are often reported, highlighting the need for advanced stereocontrol strategies .
Q. How does the bromophenyl substituent influence intermolecular interactions in the solid state?
X-ray studies of bromo-substituted analogs reveal C–H···O and π–π stacking interactions (3.5–4.0 Å) that stabilize the crystal lattice. Compare with chloro or methoxy derivatives to assess halogen bonding (Br···O/N vs. Cl···O/N) and its impact on melting points or solubility .
Q. What mechanistic insights exist for the cyclocondensation step in Hantzsch-type syntheses?
Kinetic studies suggest a stepwise mechanism: (i) Knoevenagel condensation between aldehyde and β-ketoester, (ii) Michael addition of enamine intermediates, and (iii) cyclodehydration. Isotopic labeling (e.g., N-ammonium acetate) can track nitrogen incorporation. DFT calculations further support transition-state geometries .
Q. How can computational methods predict the compound’s reactivity or binding modes?
Molecular docking (e.g., AutoDock Vina) into calcium channel models (e.g., Cav1.2) identifies key interactions (e.g., hydrogen bonding with Glu residues). MD simulations (100 ns) assess stability of binding poses. Correlate computed electrostatic potential maps with experimental IC values .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (catalyst loading, solvent polarity) and maximize yield .
- Crystallography : Refine disordered regions with SHELXL’s ISOR/DFIX commands to improve R-factors (<0.05) .
- Bioactivity Assays : Include positive controls (e.g., nifedipine for calcium modulation) and validate statistical significance via ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
